4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline
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Overview
Description
4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline is an organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The thiazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the thiazole ring suggests possible applications in treating infections and inflammatory diseases .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]benzoic acid
- 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]phenol
Uniqueness
Compared to similar compounds, 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline is unique due to the presence of the aniline group, which can participate in a wider range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
945246-57-1 |
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Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline |
InChI |
InChI=1S/C17H16N2OS/c1-12-16(11-20-15-9-7-14(18)8-10-15)21-17(19-12)13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 |
InChI Key |
YGQCIKVXSFTJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)COC3=CC=C(C=C3)N |
Origin of Product |
United States |
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